molecular formula C16H19N5O2S B12577089 N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide

N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide

Cat. No.: B12577089
M. Wt: 345.4 g/mol
InChI Key: ZOQCUWJKUKLTNS-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indole ring fused with a triazine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide typically involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide The reaction is carried out under reflux conditions in water as the solvent

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and alcohols. These derivatives can exhibit different biological activities and properties.

Scientific Research Applications

N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively bind to ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(8-ethoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C16H19N5O2S/c1-4-23-10-5-6-12-11(7-10)14-15(18-12)19-16(21-20-14)24-8-13(22)17-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,17,22)(H,18,19,21)

InChI Key

ZOQCUWJKUKLTNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC(C)C

Origin of Product

United States

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